2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide
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Overview
Description
“2-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide” is a chemical compound with the CAS Number: 303091-15-8. It has a linear formula of C16H15ClN2OS2 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 350.89 . The IUPAC name is 2-[(4-chlorophenyl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide . The InChI code is 1S/C16H15ClN2OS2/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 350.89 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Pharmacological Potential
- Synthesis and Anti-inflammatory Activity : A study focused on synthesizing new benzimidazole derivatives, closely related to the target compound, and evaluating their anti-inflammatory activity. These compounds demonstrated moderate to considerable anti-inflammatory effects, suggesting potential pharmacological applications (Manjula et al., 2011).
Anticancer Agents
- Anticancer and Antimicrobial Activities : Research on novel 4-chloro-1,3-benzoxazole derivatives, structurally similar to the compound , showed appreciable antimicrobial, antioxidant, and anticancer activities. The compounds were evaluated through molecular docking to elucidate their anticancer activity, indicating the therapeutic potential of such derivatives (Fathima et al., 2022).
Molecular and Supramolecular Studies
- Ligand Synthesis for Metal Complexes : A study on the synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate and its application as a ligand for zinc and cadmium complexes highlighted its structural properties and potential for creating supramolecular assemblies. This research underscores the chemical versatility and utility of such compounds in coordination chemistry (Castiñeiras et al., 2019).
Antimicrobial Agents
- Synthesis and Antimicrobial Evaluation : The creation of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, derived from structurally similar acetohydrazides, was reported. These compounds showed good antimicrobial activities against various pathogens, highlighting their potential as antimicrobial agents (Demirbaş et al., 2010).
Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : Research involving novel heterocyclic compounds derived from similar acetohydrazides demonstrated significant lipase and α-glucosidase inhibition. Such studies are crucial for the development of new therapeutic agents for diseases like diabetes and obesity (Bekircan et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS2/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFIBPJWRUAQNZ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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